molecular formula C15H11F3N6O4S B2627074 2-(4-(4-(trifluoromethoxy)phenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396849-07-2

2-(4-(4-(trifluoromethoxy)phenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2627074
CAS RN: 1396849-07-2
M. Wt: 428.35
InChI Key: PYZWCSVBHWTKNW-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrazole group, a carboxamide group, a sulfonamide group, and a trifluoromethoxy group attached to phenyl rings . These functional groups could potentially impart a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethoxy group could potentially influence the compound’s polarity, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some trifluoromethoxyphenyl-based compounds have been used in the creation of polymers for electrochromic devices .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. Trifluoromethoxyphenyl-based compounds have shown promise in various fields, including materials science .

properties

IUPAC Name

2-[4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O4S/c16-15(17,18)28-11-5-7-12(8-6-11)29(26,27)22-9-1-3-10(4-2-9)24-21-14(13(19)25)20-23-24/h1-8,22H,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWCSVBHWTKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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